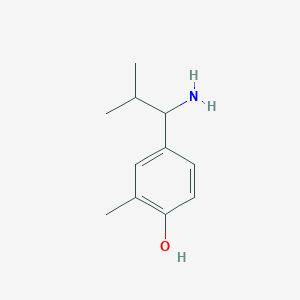![molecular formula C11H18F2N2O2 B13335876 tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B13335876.png)
tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate: is a chemical compound with the molecular formula C11H18F2N2O2 and a molecular weight of 248.27 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro ring system and two fluorine atoms at the 7th position. The tert-butyl group is attached to the carboxylate moiety, enhancing the compound’s stability and solubility.
Vorbereitungsmethoden
The synthesis of tert-butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps :
Formation of the diazaspiro ring: This step involves the cyclization of a suitable diamine with a ketone or aldehyde to form the spirocyclic core.
Introduction of fluorine atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Attachment of the tert-butyl group: The tert-butyl group can be introduced via esterification or other suitable reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one or more substituents on the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate has several scientific research applications, including :
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: It is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets and pathways . The compound’s spirocyclic structure and fluorine atoms contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological processes, leading to various effects depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate can be compared with other similar compounds, such as :
- tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate
- tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate
- tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-6-carboxylate
- tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate
These compounds share similar spirocyclic structures and fluorine substitutions but differ in the size of the ring system and the position of the fluorine atoms. The unique combination of structural features in this compound contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H18F2N2O2 |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
tert-butyl 7,7-difluoro-2,5-diazaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H18F2N2O2/c1-9(2,3)17-8(16)15-6-10(7-15)4-11(12,13)5-14-10/h14H,4-7H2,1-3H3 |
InChI-Schlüssel |
WOYRMBUGPKIVCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CC(CN2)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


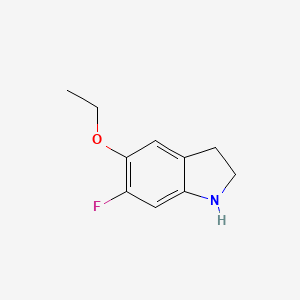

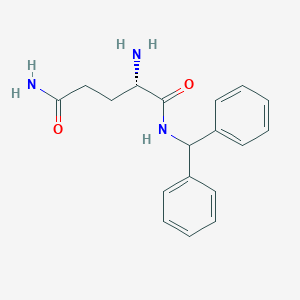
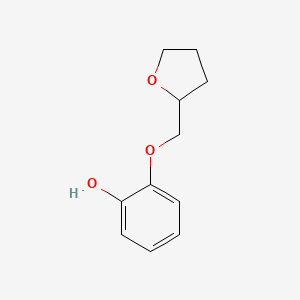
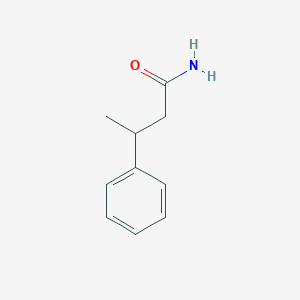
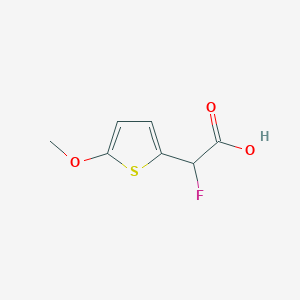
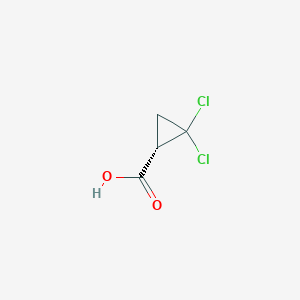
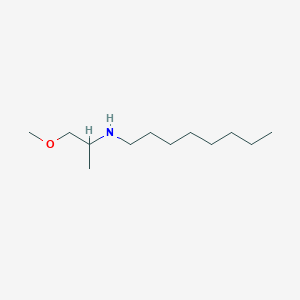
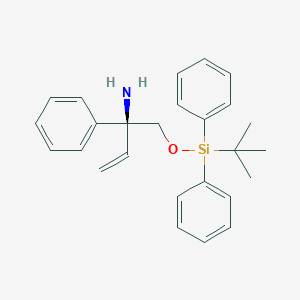

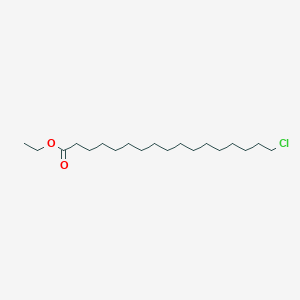
![tert-Butyl 7-(1-amino-2-methoxy-2-oxoethyl)-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13335866.png)
![4-Chloro-6-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B13335868.png)
